

# AZD1390 in Combination Therapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD1390 is a potent, selective, and orally bioavailable inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] Notably, AZD1390 is designed to penetrate the blood-brain barrier (BBB), making it a promising agent for treating central nervous system (CNS) malignancies.[3][4][5][6] By inhibiting ATM, AZD1390 prevents the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation and certain chemotherapeutic agents.[1][2] This mechanism of action forms a strong rationale for combining AZD1390 with DNA-damaging agents to enhance their anti-tumor efficacy. These application notes provide a summary of preclinical data and detailed protocols for evaluating AZD1390 in combination with other anti-cancer agents.

# Mechanism of Action: ATM Inhibition and Synthetic Lethality

ATM is a primary sensor of DSBs. Upon activation, it phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, **AZD1390** abrogates these critical cellular responses to DNA damage. In cancer cells, particularly those with other defects in DNA repair pathways (e.g., p53 mutations), the inhibition of ATM can lead to a state of "synthetic lethality," where the combination of two non-lethal



defects results in cell death.[1] When combined with agents that induce DSBs, such as radiation or certain chemotherapies, **AZD1390** is expected to potentiate their cytotoxic effects.



Click to download full resolution via product page

Caption: Mechanism of Action of AZD1390.

# Preclinical Data Summary Combination with Radiation Therapy

The combination of **AZD1390** with ionizing radiation (IR) is the most extensively studied preclinical application. **AZD1390** has been shown to radiosensitize a variety of cancer cell





lines, particularly those with p53 mutations.[1]



| Cell<br>Line/Model                                 | Cancer Type                     | AZD1390<br>Conc. | Radiation<br>Dose     | Key Findings                                                                                        |
|----------------------------------------------------|---------------------------------|------------------|-----------------------|-----------------------------------------------------------------------------------------------------|
| U251, U87,<br>GBM12, GBM39,<br>GBM43               | Glioblastoma                    | 30 nM            | 5 Gy                  | Suppression of IR-induced phosphorylation of ATM and downstream targets; enhanced G2/M arrest.[7]   |
| Pediatric High-<br>Grade Glioma<br>(11 cell lines) | Glioma                          | 10 nM, 100 nM    | 2 Gy, 4 Gy            | Significant decrease in fractional relative growth rate (ΔFRGR), indicating radiosensitization .[8] |
| U251 Orthotopic<br>Xenograft                       | Glioblastoma                    | 20 mg/kg PO      | 2 Gy x 5<br>fractions | Significant extension in symptom-free survival compared to radiation alone. [7]                     |
| Breast Cancer PDX (subcutaneous)                   | Breast Cancer                   | Not specified    | Not specified         | Inhibition of<br>tumor growth.[9]<br>[10]                                                           |
| Breast Cancer<br>PDX (orthotopic)                  | Breast Cancer<br>CNS Metastasis | Not specified    | Not specified         | Improved average survival (222 days vs. 123 days in control).[9][10]                                |



## **Combination with Chemotherapeutic Agents**

Preclinical data also supports the combination of **AZD1390** with traditional chemotherapeutic agents that induce DNA damage.

| Chemotherapeutic<br>Agent                | Cell Line/Model                          | Cancer Type   | Key Findings                                                                                                                 |
|------------------------------------------|------------------------------------------|---------------|------------------------------------------------------------------------------------------------------------------------------|
| Cisplatin                                | MCF-7, MDA-MB-231                        | Breast Cancer | Synergistic antitumor effects at low doses; increased ROS, mitochondrial membrane potential, G2-M arrest, and apoptosis.[11] |
| Quisinostat (HDAC inhibitor) + Radiation | Glioblastoma Stem<br>Cells (PDX-derived) | Glioblastoma  | Synergistic inhibition of GBM growth; dampening of the DDR pathway via suppression of key DDR genes.[12]                     |

# Experimental Protocols In Vitro Radiosensitization by Clonogenic Survival Assay

This protocol is designed to assess the ability of **AZD1390** to sensitize cancer cells to ionizing radiation.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- AZD1390 (stock solution in DMSO)



- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- 6-well plates
- Radiation source (e.g., X-ray irradiator)
- Crystal violet staining solution (0.5% crystal violet in 25% methanol)

#### Procedure:

- Cell Seeding:
  - Harvest exponentially growing cells and perform a cell count.
  - Plate cells in 6-well plates at a density predetermined to yield 50-150 colonies per well for each treatment condition. This will require a titration experiment for each cell line and radiation dose.
  - Allow cells to attach for 24 hours.
- Drug Treatment:
  - Prepare dilutions of AZD1390 in complete medium. A common concentration for radiosensitization studies is 10-100 nM.[8]
  - Aspirate the medium from the wells and add the AZD1390-containing medium or vehicle control (DMSO) medium.
  - Incubate for 1-2 hours prior to irradiation.
- Irradiation:
  - Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
- Colony Formation:
  - After irradiation, return the plates to the incubator.



- Incubate for 10-14 days, or until colonies are visible.
- The medium can be changed every 3-4 days if necessary.
- Staining and Counting:
  - Aspirate the medium and wash the wells with PBS.
  - Fix the colonies with methanol for 15 minutes.
  - Stain with crystal violet solution for 30 minutes.
  - Gently wash the wells with water and allow to air dry.
  - o Count colonies containing at least 50 cells.
- Data Analysis:
  - Calculate the Plating Efficiency (PE) for the non-irradiated control.
  - Calculate the Surviving Fraction (SF) for each treatment condition: SF = (number of colonies formed) / (number of cells seeded x PE).
  - Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
  - Calculate the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) to quantify radiosensitization.



Click to download full resolution via product page

**Caption:** Workflow for a clonogenic survival assay.



## In Vitro Synergy with Cisplatin by Cell Viability Assay

This protocol determines the synergistic effects of AZD1390 and cisplatin on cell viability.

#### Materials:

- Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Complete cell culture medium
- AZD1390 and Cisplatin
- 96-well plates
- WST-1 or similar cell viability reagent
- Plate reader

#### Procedure:

- Cell Seeding:
  - Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
  - Allow cells to attach overnight.
- Drug Treatment:
  - Prepare a dose-response matrix of AZD1390 and cisplatin, alone and in combination.
  - Treat the cells and incubate for 72 hours.
- Viability Assessment:
  - Add WST-1 reagent to each well and incubate for 1-4 hours.
  - Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis:



- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

# In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft Model

This protocol evaluates the in vivo efficacy of **AZD1390** in combination with radiation in a clinically relevant animal model.

#### Materials:

- Immunocompromised mice (e.g., nude or NSG)
- Glioblastoma cells (e.g., U251) engineered to express a reporter like luciferase
- Stereotactic injection apparatus
- Animal irradiator
- AZD1390 formulation for oral gavage
- Bioluminescence imaging system

#### Procedure:

- Tumor Implantation:
  - Anesthetize mice and secure them in a stereotactic frame.
  - Inject glioblastoma cells into the desired brain region (e.g., striatum).
- Tumor Growth Monitoring:
  - Monitor tumor growth weekly using bioluminescence imaging.
- Treatment:



- When tumors reach a predetermined size, randomize mice into treatment groups (e.g., Vehicle, AZD1390 alone, Radiation alone, AZD1390 + Radiation).
- Administer AZD1390 (e.g., 20 mg/kg) by oral gavage daily.[7]
- Administer radiation (e.g., 2 Gy fractions for 5 days) 1-2 hours after AZD1390 administration.[7]
- Efficacy Assessment:
  - Monitor tumor burden via bioluminescence imaging throughout the study.
  - Monitor animal body weight and overall health.
  - The primary endpoint is typically overall survival.
- Data Analysis:
  - Plot tumor growth curves for each treatment group.
  - Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).





Click to download full resolution via product page

**Caption:** In vivo orthotopic xenograft study workflow.

### Conclusion

**AZD1390** demonstrates significant potential as a combination partner for DNA-damaging therapies, particularly radiation. Its ability to penetrate the BBB addresses a major challenge in the treatment of brain tumors. The provided protocols offer a framework for the preclinical evaluation of **AZD1390** in combination with other chemotherapeutic agents, which is essential for guiding future clinical development. Further research into combinations with other classes of drugs, such as PARP inhibitors and immunotherapies, is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1390 [openinnovation.astrazeneca.com]
- 3. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Reporting of methodologies used for clonogenic assays to determine radiosensitivity -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain exposure of the ATM inhibitor AZD1390 in humans—a positron emission tomography study PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ATM inhibition enhances the efficacy of radiation across distinct molecular subgroups of pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM-Inhibitor AZD1390 Is a Radiosensitizer for Breast Cancer CNS Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATM-Inhibitor AZD1390 Is a Radiosensitizer for Breast Cancer CNS Metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AZD1390, an Ataxia telangiectasia mutated inhibitor, enhances cisplatin mediated apoptosis in breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [AZD1390 in Combination Therapy: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#azd1390-use-in-combination-with-otherchemotherapeutic-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com